![molecular formula C14H16N6S B3897758 6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine](/img/structure/B3897758.png)
6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine
Overview
Description
6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine acts as a potent agonist of serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This compound has been shown to increase the release of serotonin in the brain, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the regulation of mood and emotions, the enhancement of cognitive function, and the induction of hallucinations and other psychotropic effects.
Advantages and Limitations for Lab Experiments
6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine has several advantages as a research tool, including its high potency, selectivity, and affinity for serotonin receptors. However, this compound also has several limitations, including its potential toxicity and side effects, as well as its limited solubility and stability in aqueous solutions.
Future Directions
There are several future directions for the research on 6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine, including the development of new derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of this compound and its derivatives in preclinical and clinical settings.
Scientific Research Applications
6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including anxiety, depression, and schizophrenia. In neuroscience, this compound has been used as a research tool to study the effects of serotonin receptor agonists on the central nervous system. This compound has also been studied for its potential applications in drug discovery, as it has been shown to exhibit a wide range of pharmacological activities.
properties
IUPAC Name |
6-[4-(thiophen-2-ylmethyl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S/c1-2-11(21-7-1)8-19-3-5-20(6-4-19)14-12-13(16-9-15-12)17-10-18-14/h1-2,7,9-10H,3-6,8H2,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHAMWPZSRDZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B3897686.png)
![2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897693.png)
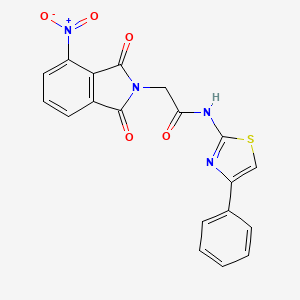
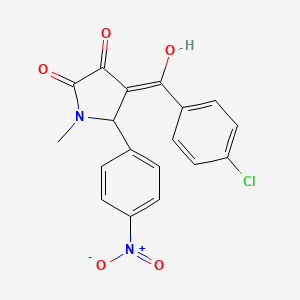
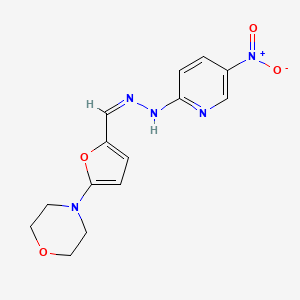
![N-2-pyridinyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3897732.png)
![{4-[2-(2,4-dichlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B3897737.png)
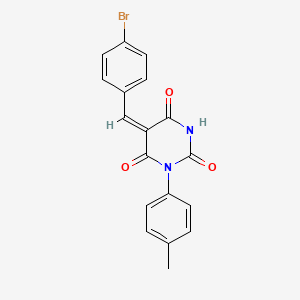
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3897748.png)

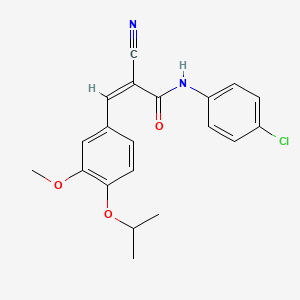
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-nitrobenzoate](/img/structure/B3897770.png)
![2-chloro-4-(5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3897774.png)
![N-{1-{[(4-fluorophenyl)amino]carbonyl}-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B3897782.png)